molecular formula C15H14O6 B126292 (-)-Catechin CAS No. 18829-70-4

(-)-Catechin

Cat. No. B126292
CAS RN: 18829-70-4
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-HIFRSBDPSA-N
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Patent
US07014876B2

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
NaH2O4
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
OC=1[C@H](OC(C1O)=O)[C@H](CO)O
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Step Eight
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
mixing
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.9 mL of a 1:8 water-methanol mixture
CUSTOM
Type
CUSTOM
Details
The resulting solution was provided for HPLC chromatodisk
FILTRATION
Type
FILTRATION
Details
After filtration with 4.0 mL of methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was dried over the rotary evaporator again
EXTRACTION
Type
EXTRACTION
Details
The catechin extract thus
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
(dried portion)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture
CUSTOM
Type
CUSTOM
Details
A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)
CONCENTRATION
Type
CONCENTRATION
Details
The catechin concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07014876B2

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
NaH2O4
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
OC=1[C@H](OC(C1O)=O)[C@H](CO)O
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Step Eight
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
mixing
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.9 mL of a 1:8 water-methanol mixture
CUSTOM
Type
CUSTOM
Details
The resulting solution was provided for HPLC chromatodisk
FILTRATION
Type
FILTRATION
Details
After filtration with 4.0 mL of methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was dried over the rotary evaporator again
EXTRACTION
Type
EXTRACTION
Details
The catechin extract thus
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
(dried portion)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture
CUSTOM
Type
CUSTOM
Details
A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)
CONCENTRATION
Type
CONCENTRATION
Details
The catechin concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07014876B2

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
NaH2O4
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
OC=1[C@H](OC(C1O)=O)[C@H](CO)O
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Step Eight
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
mixing
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.9 mL of a 1:8 water-methanol mixture
CUSTOM
Type
CUSTOM
Details
The resulting solution was provided for HPLC chromatodisk
FILTRATION
Type
FILTRATION
Details
After filtration with 4.0 mL of methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was dried over the rotary evaporator again
EXTRACTION
Type
EXTRACTION
Details
The catechin extract thus
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
(dried portion)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture
CUSTOM
Type
CUSTOM
Details
A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)
CONCENTRATION
Type
CONCENTRATION
Details
The catechin concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07014876B2

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
NaH2O4
Quantity
48 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
OC=1[C@H](OC(C1O)=O)[C@H](CO)O
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Step Eight
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
mixing
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.9 mL of a 1:8 water-methanol mixture
CUSTOM
Type
CUSTOM
Details
The resulting solution was provided for HPLC chromatodisk
FILTRATION
Type
FILTRATION
Details
After filtration with 4.0 mL of methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was dried over the rotary evaporator again
EXTRACTION
Type
EXTRACTION
Details
The catechin extract thus
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
(dried portion)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture
CUSTOM
Type
CUSTOM
Details
A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)
CONCENTRATION
Type
CONCENTRATION
Details
The catechin concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.